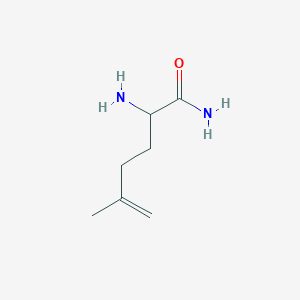
2-Amino-5-methylhex-5-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methylhex-5-enamide is an organic compound with the molecular formula C7H14N2O It is a member of the enamide family, which are compounds characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylhex-5-enamide can be achieved through several methods. One notable method involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which acts as both the electrophilic activator and the oxidant . Another approach is the Fe-assisted regioselective oxidative desaturation of amides, which provides an efficient route to enamides and β-halogenated enamides .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of enamide synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methylhex-5-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as triflic anhydride.
Reduction: Catalytic asymmetric reductive hydroalkylation can convert enamides to chiral aliphatic amines.
Substitution: Enamides can participate in substitution reactions, particularly in the presence of transition-metal catalysts.
Common Reagents and Conditions:
Oxidation: LiHMDS and triflic anhydride are commonly used for the oxidation of amides to enamides.
Reduction: Nickel catalysts are employed in the reductive hydroalkylation of enamides.
Major Products Formed:
Oxidation: The primary product is the corresponding enamide.
Reduction: The major products are chiral aliphatic amines.
Scientific Research Applications
2-Amino-5-methylhex-5-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-methylhex-5-enamide involves its nucleophilic properties. The nitrogen atom in the enamide structure acts as a powerful pi-donor, making the compound particularly nucleophilic . This nucleophilicity allows the compound to participate in various chemical reactions, including electrophilic activation and transition-metal catalysis .
Comparison with Similar Compounds
Methylamine (CH3NH2): A primary amine with similar nucleophilic properties.
Dimethylamine [(CH3)2NH]: A secondary amine with enhanced nucleophilicity due to the presence of two alkyl groups.
Trimethylamine [(CH3)3N]: A tertiary amine with even greater nucleophilicity.
Uniqueness: 2-Amino-5-methylhex-5-enamide is unique due to its conjugated amide group, which imparts distinct chemical reactivity compared to simple amines. The presence of the double bond in the enamide structure allows for a broader range of chemical transformations and applications in synthesis .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-amino-5-methylhex-5-enamide |
InChI |
InChI=1S/C7H14N2O/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H2,9,10) |
InChI Key |
CDCPUPZTQICWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13297422.png)
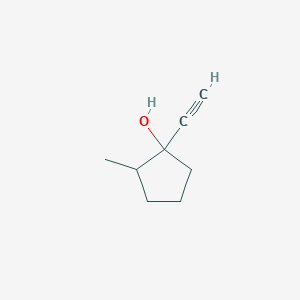
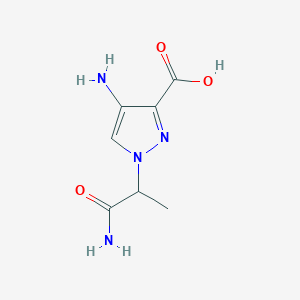
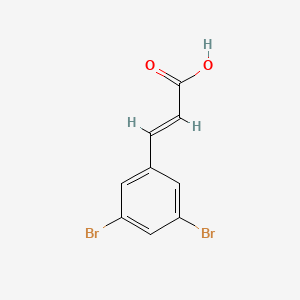
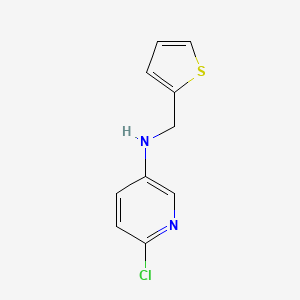
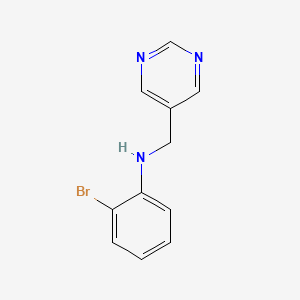
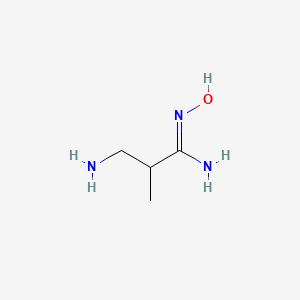



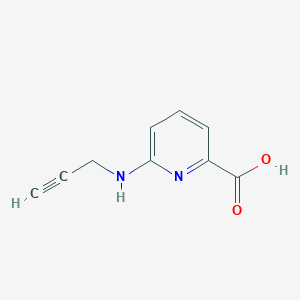
![4-[(1-Methylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13297497.png)
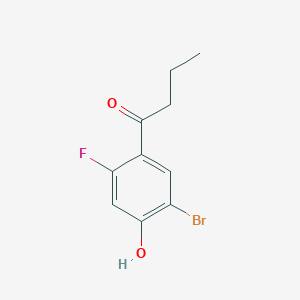
![1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine dihydrochloride](/img/structure/B13297501.png)
